molecular formula C16H14O4S B14707958 2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] CAS No. 23080-24-2

2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]

Cat. No.: B14707958
CAS No.: 23080-24-2
M. Wt: 302.3 g/mol
InChI Key: ILKHUGFQCOCTIJ-UHFFFAOYSA-N
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Description

2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyphenyl groups connected by a sulfanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] typically involves the reaction of 4-hydroxyacetophenone with sulfur-containing reagents. One common method includes the use of thiourea and hydrogen peroxide under acidic conditions to form the sulfanediyl bridge . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which 2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] exerts its effects involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding and redox reactions, while the sulfanediyl bridge can interact with thiol groups in proteins and enzymes. These interactions can modulate biological pathways and lead to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] is unique due to the presence of the sulfanediyl bridge, which imparts distinct chemical and biological properties.

Properties

CAS No.

23080-24-2

Molecular Formula

C16H14O4S

Molecular Weight

302.3 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)-2-oxoethyl]sulfanylethanone

InChI

InChI=1S/C16H14O4S/c17-13-5-1-11(2-6-13)15(19)9-21-10-16(20)12-3-7-14(18)8-4-12/h1-8,17-18H,9-10H2

InChI Key

ILKHUGFQCOCTIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSCC(=O)C2=CC=C(C=C2)O)O

Origin of Product

United States

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